molecular formula C7H13N3O3S B12956813 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B12956813
M. Wt: 219.26 g/mol
InChI Key: OFYICIRJOYZHOP-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyethyl group at position 5, a methyl group at position 1, and a sulfonamide group at position 3. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation using an appropriate alkylating agent such as 1-bromo-2-methoxyethane.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the methoxyethyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the methoxyethyl group.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol: A phenanthrene derivative with similar structural features.

    5-(1-Methoxyethyl)uridine: A uracil analogue with a methoxyethyl group.

Uniqueness

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to its combination of a pyrazole ring, a methoxyethyl group, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(1-methoxyethyl)-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C7H13N3O3S/c1-5(13-3)6-4-7(9-10(6)2)14(8,11)12/h4-5H,1-3H3,(H2,8,11,12)

InChI Key

OFYICIRJOYZHOP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN1C)S(=O)(=O)N)OC

Origin of Product

United States

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